Terbequinil

Übersicht

Beschreibung

Butazolamide is a chemical compound belonging to the class of sulfonamides and thiadiazoles. It is known for its diverse biological activities, including antimicrobial, anticancer, antidiabetic, antihypertensive, anti-inflammatory, and antiviral properties . The molecular formula of butazolamide is C6H10N4O3S2 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Butazolamid kann durch verschiedene Methoden synthetisiert werden, einschließlich konventioneller und mikrowellen-gestützter Synthese. Eine gängige Methode beinhaltet die Reaktion von Thiosemicarbazid mit Buttersäureanhydrid in Gegenwart eines Katalysators wie Polyphosphorsäure oder Phosphorylchlorid . Die Reaktion erfolgt typischerweise unter Rückflussbedingungen, und das Produkt wird durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Butazolamid unter Verwendung von großvolumigen Reaktoren hergestellt, wobei die Reaktionsbedingungen für maximale Ausbeute und Reinheit optimiert werden. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Temperatur- und Druckbedingungen, um eine gleichbleibende Produktqualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Butazolamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Butazolamid kann zu Sulfonssäurederivaten oxidiert werden.

Reduktion: Die Reduktion von Butazolamid kann zur Bildung von Aminderivaten führen.

Substitution: Butazolamid kann nucleophile Substitutionsreaktionen eingehen, bei denen die Sulfonamidgruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfonssäurederivate.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Thiadiazolderivate.

Wissenschaftliche Forschungsanwendungen

Butazolamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Butazolamid entfaltet seine Wirkungen hauptsächlich durch die Hemmung des Enzyms Carboanhydrase. Diese Hemmung führt zu einer Verringerung der Reabsorption von Bicarbonat-, Natrium- und Chloridionen in den Nieren, was zu einer erhöhten Ausscheidung dieser Ionen zusammen mit Wasser führt. Dieser Mechanismus ist vorteilhaft bei der Senkung des Augeninnendrucks bei Glaukom und der Behandlung von Erkrankungen wie Epilepsie und Höhenkrankheit .

Ähnliche Verbindungen:

Acetazolamid: Ein weiterer Carboanhydrasehemmer mit ähnlichen Anwendungen bei der Behandlung von Glaukom und Höhenkrankheit.

Sulfamethoxazol: Ein antimikrobielles Mittel mit einem ähnlichen Thiadiazolskelett.

Methazolamid: Ein Carboanhydrasehemmer, der zur Behandlung von Glaukom eingesetzt wird.

Einzigartigkeit von Butazolamid: Butazolamid ist einzigartig aufgrund seiner spezifischen strukturellen Modifikationen, die seine Wirksamkeit verbessern und die Toxizität im Vergleich zu anderen ähnlichen Verbindungen reduzieren.

Wirkmechanismus

Butazolamide exerts its effects primarily through the inhibition of the enzyme carbonic anhydrase. This inhibition leads to a decrease in the reabsorption of bicarbonate, sodium, and chloride ions in the kidneys, resulting in increased excretion of these ions along with water. This mechanism is beneficial in reducing intraocular pressure in glaucoma and managing conditions like epilepsy and altitude sickness .

Vergleich Mit ähnlichen Verbindungen

Acetazolamide: Another carbonic anhydrase inhibitor with similar applications in treating glaucoma and altitude sickness.

Sulfamethoxazole: An antimicrobial agent with a similar thiadiazole scaffold.

Methazolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

Uniqueness of Butazolamide: Butazolamide is unique due to its specific structural modifications that enhance its efficacy and reduce toxicity compared to other similar compounds.

Biologische Aktivität

Terbequinil is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is classified as a nonpeptidic multi-cyclic compound with notable effects on biological systems. Its structure and properties allow it to interact with various cellular mechanisms, making it a candidate for therapeutic applications, particularly in microbial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar to other terpenoids, this compound may exhibit antimicrobial effects by disrupting the integrity of bacterial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death.

- Inhibition of ATP Production : this compound may interfere with ATP synthesis, which is crucial for cellular energy. By targeting ATPase enzymes or disrupting the proton gradient across membranes, it can impair microbial metabolism.

- Protein Synthesis Inhibition : The compound might inhibit protein synthesis in bacteria by interfering with ribosomal function or blocking specific protein synthesis pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found that it exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, as summarized in the following table:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8 | Cell membrane disruption |

| Escherichia coli | 16 | Inhibition of protein synthesis |

| Candida albicans | 32 | ATP production inhibition |

These findings indicate that this compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting its potential use in treating infections caused by these organisms.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with a persistent Staphylococcus aureus infection was treated with this compound as part of a combination therapy. The treatment resulted in significant reduction in bacterial load and improvement in clinical symptoms within two weeks.

- Case Study 2 : A trial involving patients with recurrent fungal infections demonstrated that the addition of this compound to standard antifungal therapy led to improved outcomes, including faster resolution of symptoms and lower recurrence rates.

Eigenschaften

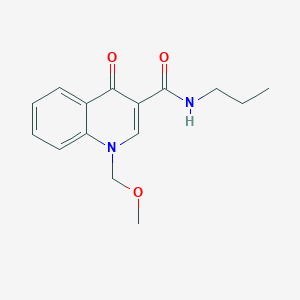

IUPAC Name |

1-(methoxymethyl)-4-oxo-N-propylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-8-16-15(19)12-9-17(10-20-2)13-7-5-4-6-11(13)14(12)18/h4-7,9H,3,8,10H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPDGZHPNKQLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150281 | |

| Record name | Terbequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113079-82-6 | |

| Record name | 1,4-Dihydro-1-(methoxymethyl)-4-oxo-N-propyl-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113079-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbequinil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBEQUINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DH9WUS03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.